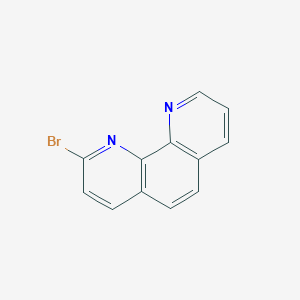

2-Bromo-1,10-phenanthroline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1,10-phenanthroline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrN2/c13-10-6-5-9-4-3-8-2-1-7-14-11(8)12(9)15-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRJUDAZGVGIDLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C(C=C2)C=CC(=N3)Br)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401310088 | |

| Record name | 2-Bromo-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401310088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22426-14-8 | |

| Record name | 2-Bromo-1,10-phenanthroline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22426-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401310088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 2-Bromo-1,10-phenanthroline from 1,10-phenanthroline

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-Bromo-1,10-phenanthroline from 1,10-phenanthroline, a process of significant interest for the development of novel ligands in coordination chemistry and functional materials. Direct bromination of the 1,10-phenanthroline core is challenging due to the electron-deficient nature of the heterocyclic rings, which deactivates them towards electrophilic substitution. The established and efficient method circumvents this issue through a two-step process involving the initial formation of a phenanthroline-N-oxide intermediate, followed by a regioselective bromination at the C2 position.

Summary of Synthetic Approach

The synthesis proceeds via two key transformations:

-

N-Oxidation: 1,10-phenanthroline is first oxidized to 1,10-phenanthroline-1-N-oxide. This step is crucial as it activates the pyridine ring for subsequent functionalization.

-

Regioselective Bromination: The N-oxide intermediate is then brominated, directing the bromine atom specifically to the C2 position.

This guide provides detailed experimental protocols for each step, along with a summary of the reported quantitative data.

Experimental Workflow

The overall synthetic process is depicted in the following workflow diagram:

Caption: Synthetic workflow for this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: N-Oxidation of 1,10-phenanthroline

| Parameter | Value | Reference |

| Starting Material | 1,10-Phenanthroline | [1] |

| Oxidizing Agent | Potassium peroxomonosulfate (PMS) | [1] |

| Solvent | Water (acidified with H₂SO₄) | [1] |

| Reaction Temperature | 60 °C | [1] |

| Reaction Time | 2-38 hours | [1] |

| Yield | 86.6% | [1] |

| Melting Point | Not Reported | |

| Appearance | Yellowish-brown solid | [1] |

Table 2: Bromination of 1,10-Phenanthroline-1-N-oxide

| Parameter | Value | Reference |

| Starting Material | 1,10-Phenanthroline-1-N-oxide | [2] |

| Brominating Agent | Tetra-n-butylammonium bromide (TBABr) | [2] |

| Activating Agent | p-Toluenesulfonic anhydride (Ts₂O) | [2] |

| Solvent | 1,2-Dichloroethane (DCE) | [2] |

| Reaction Temperature | 80 °C | [2] |

| Reaction Time | 12 hours | [2] |

| Yield | 75% | [2] |

| Melting Point | 161.0 to 165.0 °C | |

| Appearance | White to light yellow powder |

Detailed Experimental Protocols

Step 1: Synthesis of 1,10-Phenanthroline-1-N-oxide[1]

Materials:

-

1,10-Phenanthroline

-

Potassium peroxomonosulfate (PMS)

-

Sulfuric acid (2 M)

-

Sodium hydroxide solution

-

Deionized water

Procedure:

-

A ~15 mM aqueous solution of 1,10-phenanthroline is prepared.

-

A small amount of 2 M sulfuric acid is added to the solution to increase the solubility of the substrate and to establish slightly acidic conditions (pH ~ 2). This prevents di-N-oxidation.

-

Approximately 1.1-1.2 equivalents of solid potassium peroxomonosulfate (PMS) are added to the solution.

-

The reaction mixture is stirred at 60 °C. The reaction progress is monitored, and the time for complete conversion can vary between 2 and 38 hours.

-

After complete conversion, the reaction mixture is cooled to room temperature and neutralized by the addition of sodium hydroxide solution. The pH is adjusted to approximately 3-3.5 pH units above the pKa of the starting 1,10-phenanthroline to ensure complete deprotonation of the N-oxide product.

-

The resulting precipitate, 1,10-phenanthroline-1-N-oxide, is collected by filtration, washed with cold water, and dried.

Step 2: Synthesis of this compound[2]

Materials:

-

1,10-Phenanthroline-1-N-oxide

-

Tetra-n-butylammonium bromide (TBABr)

-

p-Toluenesulfonic anhydride (Ts₂O)

-

1,2-Dichloroethane (DCE), anhydrous

Procedure:

-

To a solution of 1,10-phenanthroline-1-N-oxide (1.0 equivalent) in anhydrous 1,2-dichloroethane (DCE) is added tetra-n-butylammonium bromide (4.0 equivalents).

-

p-Toluenesulfonic anhydride (2.5 equivalents) is then added to the mixture.

-

The reaction mixture is heated to 80 °C and stirred for 12 hours.

-

Upon completion, the reaction is cooled to room temperature and quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with dichloromethane.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical progression of the chemical transformations and the key reagents involved.

Caption: Key transformations and reagents in the synthesis.

References

An In-depth Technical Guide to the Chemical Properties of 2-Bromo-1,10-phenanthroline

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-1,10-phenanthroline is a versatile heterocyclic compound that serves as a crucial building block in coordination chemistry and organic synthesis. Its unique electronic and steric properties make it a valuable ligand for the formation of metal complexes with diverse applications, particularly in the fields of catalysis, materials science, and medicinal chemistry. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and an exploration of its role in biologically relevant processes.

Core Chemical and Physical Properties

This compound is a white to light yellow crystalline powder.[1][2] Key quantitative data for this compound are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₇BrN₂ | [3] |

| Molecular Weight | 259.10 g/mol | [3] |

| Appearance | White to light yellow to light orange powder/crystal | [1][2] |

| Melting Point | 160-165 °C | [1] |

| Boiling Point (Predicted) | 414.3 ± 25.0 °C | [2] |

| pKa (Predicted) | 4.20 ± 0.10 | [2] |

| LogP (Predicted) | 3.5455 | [4] |

Table 2: Spectroscopic Data

| Spectroscopy | Expected Features | Reference(s) for Related Compounds |

| ¹H NMR (CDCl₃) | Aromatic protons are expected to appear in the range of δ 7.5-9.3 ppm. The introduction of the bromine atom at the 2-position will cause characteristic shifts and changes in coupling patterns compared to the parent 1,10-phenanthroline. For 5-bromo-1,10-phenanthroline, signals are observed at δ 9.22 (td), 8.69 (dd), 8.20 (dd), 8.17 (s), and 7.71 (ddd) ppm.[5] | [5][6] |

| ¹³C NMR (CDCl₃) | Aromatic carbons are expected in the range of δ 120-155 ppm. The carbon bearing the bromine atom will show a characteristic chemical shift. For 5-bromo-1,10-phenanthroline, signals are observed at δ 150.91, 150.71, 146.64, 145.66, 135.93, 135.10, 129.66, 128.81, 127.90, 123.83, 123.67, and 120.80 ppm.[5] | [5][6] |

| IR (KBr) | Characteristic peaks for C=C and C=N stretching vibrations of the phenanthroline ring are expected around 1550-1610 cm⁻¹ and 1410-1500 cm⁻¹, respectively. C-H stretching vibrations of the aromatic ring are typically observed around 3020-3070 cm⁻¹.[5][7][8] | [5][7][8] |

| UV-Vis | In various solvents, phenanthroline derivatives typically exhibit strong absorption bands in the UV region, corresponding to π → π* transitions of the aromatic system. For 1,10-phenanthroline, these are observed around 230 nm and 265 nm.[9] | [9] |

Chemical Reactivity and Applications

This compound is a key intermediate in the synthesis of more complex molecules. The bromine atom can be readily substituted through various cross-coupling reactions, and the nitrogen atoms act as excellent chelating agents for a wide range of metal ions.

Coordination Chemistry

The two nitrogen atoms of the phenanthroline core form stable complexes with numerous transition metals, including copper, ruthenium, manganese, and silver.[10][11] These metal complexes are investigated for a variety of applications, from catalysis to medicinal chemistry. The bromo-substituent can be used to further functionalize the ligand either before or after complexation.

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at the 2-position is amenable to palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the formation of a new carbon-carbon bond.[12][13][14] This reaction is a powerful tool for the synthesis of substituted phenanthrolines with tailored electronic and steric properties for use as ligands in catalysis or as biologically active molecules.

Experimental Protocols

Synthesis of Brominated 1,10-Phenanthrolines

A general and efficient method for the bromination of 1,10-phenanthroline has been developed, which can be adapted to produce various bromo-substituted isomers. The following is a representative protocol for the synthesis of 5-bromo-1,10-phenanthroline, which can be modified to favor the formation of other isomers.[5]

Materials:

-

1,10-Phenanthroline monohydrate

-

Oleum (30% fuming sulfuric acid)

-

Bromine

-

Potassium hydroxide (KOH) solution (aqueous)

-

Chloroform (CHCl₃)

-

n-hexane

-

Dichloromethane (CH₂Cl₂)

-

Alumina (for column chromatography)

Procedure:

-

In a two-neck flask equipped with a stirrer and a condenser, place 1,10-phenanthroline monohydrate.

-

Cool the flask in an ice bath and slowly add oleum.

-

With continued cooling and stirring, add bromine dropwise via a syringe.

-

After the addition is complete, heat the mixture at 150 °C for 72 hours.

-

Cool the reaction mixture and carefully neutralize it with an aqueous KOH solution to precipitate the crude product.

-

Filter the orange precipitate and dissolve it in chloroform.

-

Purify the crude product by column chromatography on alumina, eluting with chloroform.

-

Further purify the product by recrystallization from a mixture of n-hexane and dichloromethane.

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.[12][15] Reaction conditions should be optimized for specific substrates.

Materials:

-

This compound

-

Arylboronic acid (1.1 equivalents)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 0.05 equivalents)

-

Phosphine ligand (e.g., JohnPhos, 0.2 equivalents)

-

Base (e.g., Cesium carbonate, 3.0 equivalents)

-

Solvent system (e.g., THF and water)

-

Saturated aqueous NH₄Cl

-

Ethyl acetate (EtOAc)

-

Brine

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask, add this compound, the arylboronic acid, the palladium catalyst, the phosphine ligand, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., argon).

-

Add the solvent system (e.g., THF and water) to the flask.

-

Heat the reaction mixture to 40 °C under the inert atmosphere for 2.5 hours, or until the reaction is complete as monitored by TLC or GC-MS.

-

Cool the reaction mixture to room temperature and quench with saturated aqueous NH₄Cl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic extracts with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography.

Biological Significance and Signaling Pathways

1,10-Phenanthroline and its metal complexes have garnered significant interest for their potential as therapeutic agents, particularly in cancer chemotherapy.[11][16]

Anticancer Activity

Complexes of 1,10-phenanthroline with metals such as copper, silver, and manganese have demonstrated significant cytotoxicity against various human cancer cell lines, with IC₅₀ values often being several times lower than that of the established anticancer drug cisplatin.[11] The mechanism of action is believed to involve the inhibition of DNA synthesis.[11]

Inhibition of the Ubiquitin-Proteasome Pathway

Copper complexes containing 1,10-phenanthroline have been shown to be potent inhibitors of the proteasome in human cancer cells.[17] The proteasome is a large protein complex responsible for the degradation of ubiquitinated proteins, playing a critical role in the regulation of the cell cycle and apoptosis. Inhibition of the proteasome leads to the accumulation of pro-apoptotic proteins, ultimately triggering programmed cell death.

Caption: Inhibition of the Ubiquitin-Proteasome Pathway by a this compound Metal Complex.

Conclusion

This compound is a compound of significant interest to researchers in both academic and industrial settings. Its well-defined chemical properties, coupled with its reactivity in cross-coupling and coordination reactions, make it a valuable tool for the synthesis of novel materials and potential therapeutic agents. The ability of its metal complexes to interfere with critical biological pathways, such as the ubiquitin-proteasome system, highlights its potential in the development of new anticancer drugs. Further research into the synthesis and application of derivatives of this compound is likely to yield exciting new discoveries in chemistry, materials science, and medicine.

References

- 1. This compound 22426-14-8 [sigmaaldrich.com]

- 2. This compound CAS#: 22426-14-8 [m.chemicalbook.com]

- 3. This compound 22426-14-8 [sigmaaldrich.com]

- 4. chemscene.com [chemscene.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Table 3 from UV-VIS SPECTRUM OF THE 1,10-PHENANTHROLINE-ETHYLMAGNESIUM BROMIDE COMPLEX. AN EXPERIMENTAL AND COMPUTATIONAL STUDY | Semantic Scholar [semanticscholar.org]

- 10. soc.chim.it [soc.chim.it]

- 11. In vitro cancer chemotherapeutic activity of 1,10-phenanthroline (phen), [Ag2(phen)3(mal)]x2H2O, [Cu(phen)2(mal)]x2H2O and [Mn(phen)2(mal)]x2H2O (malH2=malonic acid) using human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ocf.berkeley.edu [ocf.berkeley.edu]

- 13. tcichemicals.com [tcichemicals.com]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. m.youtube.com [m.youtube.com]

- 16. mdpi.com [mdpi.com]

- 17. 1,10-Phenanthroline promotes copper complexes into tumor cells and induces apoptosis by inhibiting the proteasome activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 2-Bromo-1,10-phenanthroline (CAS No. 22426-14-8) for Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-1,10-phenanthroline, a key building block in coordination chemistry and a compound of interest for applications in materials science and drug development. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and use, and explores its role in inducing apoptosis in cancer cells through specific signaling pathways.

Core Specifications

This compound is a solid, off-white to light yellow powder. Its key specifications are summarized in the table below, compiled from various chemical suppliers.

| Property | Specification |

| CAS Number | 22426-14-8 |

| Molecular Formula | C₁₂H₇BrN₂ |

| Molecular Weight | 259.10 g/mol |

| Appearance | Off-white to light yellow powder |

| Purity | ≥95% to >98% (supplier dependent) |

| Melting Point | 160-165 °C |

| Solubility | Soluble in various organic solvents. |

Experimental Protocols

This section details key experimental procedures involving this compound, including its synthesis and its use in the formation of metal complexes for biological studies.

Synthesis of this compound

The regioselective synthesis of this compound can be achieved via the bromination of 1,10-phenanthroline N-oxide, following a method reported by Baran and coworkers. This two-step protocol involves the formation of the N-oxide followed by bromination.

Step 1: N-Oxide Formation

-

Reactants: 1,10-phenanthroline, m-Chloroperoxybenzoic acid (m-CPBA).

-

Procedure:

-

Dissolve 1,10-phenanthroline in a suitable solvent such as dichloromethane (DCM).

-

Cool the solution in an ice bath.

-

Add m-CPBA portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

-

Upon completion, quench the reaction with a solution of sodium thiosulfate.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1,10-phenanthroline N-oxide.

-

Step 2: Bromination

-

Reactants: 1,10-phenanthroline N-oxide, Tetrabutylammonium bromide (TBAB), p-Toluenesulfonic anhydride.

-

Procedure:

-

Dissolve the 1,10-phenanthroline N-oxide in a suitable solvent like dichloromethane.

-

Add p-Toluenesulfonic anhydride and Tetrabutylammonium bromide (TBAB) to the solution.

-

Stir the reaction mixture at room temperature for the specified time, monitoring progress by TLC.

-

After completion, quench the reaction with a saturated solution of sodium bicarbonate.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

-

Synthesis of a Representative Metal Complex: Iron(II) Tris(this compound)

This protocol describes the synthesis of a coordination complex, which is a common application for this ligand in exploring potential biological activity.

-

Reactants: this compound, Iron(II) chloride tetrahydrate (FeCl₂·4H₂O).

-

Solvent: Ethanol.

-

Procedure:

-

Dissolve this compound (3 molar equivalents) in hot ethanol.

-

In a separate flask, dissolve Iron(II) chloride tetrahydrate (1 molar equivalent) in ethanol.

-

Slowly add the iron(II) chloride solution to the hot ligand solution with continuous stirring.

-

A colored precipitate of the complex should form immediately.

-

Reflux the mixture for a few hours to ensure complete reaction.

-

Cool the mixture to room temperature and then in an ice bath to maximize precipitation.

-

Collect the solid product by filtration, wash with cold ethanol, and then with diethyl ether.

-

Dry the resulting complex under vacuum.

-

Biological Activity and Signaling Pathways

Metal complexes of phenanthroline derivatives are of significant interest in drug development, particularly as anti-cancer agents. These complexes can induce cell death in cancer cells through various mechanisms.

General Mechanisms of Action

Complexes of this compound, particularly with copper, have been shown to exhibit cytotoxic effects against cancer cell lines. The proposed mechanisms often involve:

-

DNA Interaction: The planar phenanthroline ligand can intercalate between the base pairs of DNA, leading to conformational changes that can inhibit replication and transcription.

-

Reactive Oxygen Species (ROS) Generation: The metal center in the complex can participate in redox cycling, leading to the generation of ROS. Elevated ROS levels induce oxidative stress, which can damage cellular components like lipids, proteins, and DNA, ultimately triggering apoptosis.[1]

-

Mitochondrial Dysfunction: The generated ROS can lead to the depolarization of the mitochondrial membrane, a key event in the intrinsic apoptotic pathway.[1]

-

Proteasome Inhibition: Some phenanthroline-metal complexes have been found to inhibit the activity of the proteasome, a cellular machinery responsible for protein degradation.[2] Inhibition of the proteasome leads to the accumulation of misfolded proteins and cell cycle regulators, inducing apoptosis.[2]

Specific Signaling Pathway: Downregulation of the JAK2/STAT5 Anti-Apoptotic Pathway

A specific mechanism of action for a copper(II) complex of salicylate and phenanthroline involves the downregulation of the Janus kinase 2/Signal transducer and activator of transcription 5 (JAK2/STAT5) pathway. This pathway is crucial for cell survival and proliferation, and its inhibition can promote apoptosis.

The workflow for this proposed mechanism is as follows:

Caption: Proposed mechanism of apoptosis induction by a Cu(II)-Phenanthroline complex.

Experimental Workflow for Investigating Apoptosis

A typical workflow to investigate the apoptotic effects of a this compound metal complex on a cancer cell line is outlined below.

Caption: Experimental workflow for apoptosis studies.

References

Navigating the Solubility Landscape of 2-Bromo-1,10-phenanthroline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Bromo-1,10-phenanthroline in organic solvents. Due to the limited availability of specific quantitative data for this compound, this guide presents known qualitative solubility information, comparative data for the parent compound 1,10-phenanthroline, and a detailed experimental protocol for determining solubility. This information is intended to support researchers in chemistry, materials science, and drug development in handling and utilizing this compound effectively.

Core Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its application in research and development.

| Property | Value | Source |

| Molecular Formula | C₁₂H₇BrN₂ | [1] |

| Molecular Weight | 259.10 g/mol | [2] |

| Melting Point | 160-165 °C | |

| Appearance | White to light yellow to light orange powder/crystal | [3] |

Solubility Data

This compound

| Solvent | Solubility | Source |

| Trichloromethane (Chloroform) | Soluble | [4] |

1,10-Phenanthroline (Parent Compound for Comparison)

For comparative purposes, the solubility of the parent compound, 1,10-phenanthroline, is provided below. It is important to note that the introduction of a bromine atom in the 2-position will alter the polarity and intermolecular interactions, thus affecting its solubility profile compared to the unsubstituted phenanthroline. Generally, the introduction of a halogen atom can be expected to decrease solubility in polar solvents and potentially increase it in some non-polar organic solvents.

Qualitative Solubility of 1,10-Phenanthroline Monohydrate at 25 °C [5]

| Solvent | Solubility |

| Methanol | Soluble |

| Ethanol | Soluble |

| 2-Propanol | Soluble |

| 2-Butanol | Soluble |

| Acetone | Soluble |

| Acetonitrile | Soluble |

| Chloroform | Soluble |

| Dichloromethane | Soluble |

| 1,2-Dichloroethane | Soluble |

| Dimethylformamide (DMF) | Soluble |

| Dimethyl sulfoxide (DMSO) | Soluble |

| 1,4-Dioxane | Soluble |

| Tetrahydrofuran (THF) | Soluble |

| Ethyl acetate | Soluble |

| Ethyl methyl ketone | Soluble |

| Methyl isobutyl ketone | Soluble |

| Decanol | Soluble |

| Nitromethane | Soluble |

| Diethyl ether | Insoluble |

| Diisopropyl ether | Insoluble |

| Carbon tetrachloride | Insoluble |

| Toluene | Insoluble |

| Heptane | Insoluble |

| Water | Insoluble |

Quantitative Solubility of 1,10-Phenanthroline (Hydrate)

| Solvent | Solubility | Source |

| Ethanol | ~1 mg/mL | [6] |

| Dimethyl sulfoxide (DMSO) | ~30 mg/mL | [6] |

| Dimethylformamide (DMF) | ~30 mg/mL | [6] |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a solid organic compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Materials and Equipment:

-

This compound

-

Selected organic solvents (e.g., methanol, ethanol, acetone, toluene, etc.)

-

Analytical balance

-

Vials with screw caps or test tubes with stoppers

-

Constant temperature bath or shaker with temperature control

-

Vortex mixer or magnetic stirrer

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

-

Equilibration:

-

Securely cap the vials and place them in a constant temperature bath or shaker.

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The temperature should be maintained at the desired value (e.g., 25 °C).

-

-

Separation of Saturated Solution:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the constant temperature for a few hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a syringe filter to remove any undissolved solid particles.

-

-

Quantification:

-

Dilute the filtered saturated solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

-

Determine the concentration of this compound in the diluted solution using a calibrated analytical method such as UV-Vis spectrophotometry or HPLC.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Experimental Workflow Visualization

The logical flow for determining the solubility of this compound can be visualized as follows:

This guide serves as a starting point for researchers working with this compound. While specific quantitative solubility data remains elusive in the public domain, the provided information on its properties, comparative data of its parent compound, and a robust experimental protocol will facilitate its effective use in various scientific endeavors.

References

In-depth Technical Guide: The Crystal Structure of 2-Bromo-1,10-phenanthroline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 2-Bromo-1,10-phenanthroline, a heterocyclic organic compound of significant interest in coordination chemistry and drug development. Due to the challenges in obtaining a single crystal of this compound, this guide focuses on its structure as determined from a co-crystal with 1,4-diiodotetrafluorobenzene.

Introduction

1,10-phenanthroline and its derivatives are widely recognized for their robust chelating properties, forming stable complexes with a variety of metal ions. These complexes have found applications in catalysis, materials science, and importantly, in the development of therapeutic agents with potential anti-cancer and anti-bacterial properties. The introduction of a bromine substituent at the 2-position of the phenanthroline scaffold can significantly alter its electronic properties, steric hindrance, and potential for intermolecular interactions, thereby influencing the biological activity and material properties of its derivatives. Understanding the precise three-dimensional arrangement of atoms in this compound is crucial for rational drug design and the development of novel functional materials.

This guide summarizes the available crystallographic data, details the experimental protocols for its synthesis and crystal growth, and provides visualizations to aid in the understanding of its structural and chemical workflows.

Crystallographic Data

The crystal structure of this compound has been determined through the analysis of a co-crystal with the formula C₃₀H₁₄Br₂F₄I₂N₄, which consists of two molecules of this compound and one molecule of 1,4-diiodotetrafluorobenzene. The crystallographic data presented below pertains to this co-crystal.

Crystal Data and Structure Refinement

The following table summarizes the key crystallographic parameters for the co-crystal of this compound and 1,4-diiodotetrafluorobenzene.

| Parameter | Value |

| Empirical Formula | C₃₀H₁₄Br₂F₄I₂N₄ |

| Formula Weight | 1084.07 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 8.539(3) Å |

| b | 19.897(7) Å |

| c | 9.418(3) Å |

| α | 90° |

| β | 108.79(3)° |

| γ | 90° |

| Volume | 1515.2(8) ų |

| Z | 2 |

| Density (calculated) | 2.375 Mg/m³ |

| Absorption Coefficient | 5.869 mm⁻¹ |

| F(000) | 1008 |

| Refinement Details | |

| R-int | 0.048 |

| Goodness-of-fit on F² | 1.04 |

| Final R indices [I>2sigma(I)] | R₁ = 0.038, wR₂ = 0.089 |

| R indices (all data) | R₁ = 0.057, wR₂ = 0.096 |

Data obtained from the crystallographic analysis of the co-crystal of this compound and 1,4-diiodotetrafluorobenzene.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the regioselective C2-bromination of 1,10-phenanthroline N-oxide, as reported by Baran and coworkers. This two-step protocol offers good yields and high regioselectivity.

Step 1: N-Oxide Formation

-

1,10-phenanthroline is dissolved in a suitable organic solvent, such as dichloromethane.

-

meta-Chloroperoxybenzoic acid (m-CPBA) is added portion-wise to the solution at room temperature.

-

The reaction mixture is stirred for several hours until the starting material is consumed (monitored by TLC).

-

The resulting 1,10-phenanthroline N-oxide is isolated and purified by standard procedures, such as column chromatography.

Step 2: Bromination

-

The purified 1,10-phenanthroline N-oxide is dissolved in an appropriate solvent.

-

Tetrabutylammonium bromide (TBAB) and p-toluenesulfonic anhydride are added to the solution.

-

The reaction is stirred, typically at room temperature, until the N-oxide is converted to this compound.

-

The final product is purified by column chromatography to yield the desired compound.

Co-crystallization of this compound and 1,4-Diiodotetrafluorobenzene

The single crystals suitable for X-ray diffraction were obtained through a co-crystallization process.

-

Equimolar amounts of this compound and 1,4-diiodotetrafluorobenzene are dissolved in a suitable solvent, such as chloroform or dichloromethane.

-

The solution is gently warmed and stirred to ensure complete dissolution.

-

The resulting solution is allowed to slowly evaporate at room temperature over a period of several days.

-

Well-formed single crystals of the co-crystal precipitate from the solution and are carefully collected for crystallographic analysis.

Visualizations

Synthesis and Crystallographic Analysis Workflow

The following diagram illustrates the general workflow from the synthesis of this compound to its structural determination via co-crystallization.

Applications in Drug Development

While specific signaling pathways for this compound are not yet fully elucidated, the broader class of 1,10-phenanthroline derivatives has shown significant promise in drug development. Their ability to chelate metal ions is often central to their biological activity.

-

Anti-cancer Activity: Metal complexes of phenanthroline derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the inhibition of topoisomerase. The bromine substituent can enhance the lipophilicity of the molecule, potentially improving cellular uptake and therapeutic efficacy.

-

Anti-bacterial Activity: The antimicrobial properties of phenanthroline compounds are also well-documented. They can disrupt bacterial cell membranes and interfere with essential metabolic processes.

Further research is required to delineate the specific molecular targets and signaling pathways modulated by this compound and its metal complexes to fully realize its therapeutic potential.

Conclusion

This technical guide has provided a detailed overview of the crystal structure of this compound as determined from its co-crystal with 1,4-diiodotetrafluorobenzene. The provided crystallographic data, along with the detailed experimental protocols for its synthesis and crystallization, offer a valuable resource for researchers in the fields of medicinal chemistry, materials science, and crystallography. The unique structural features of this compound, imparted by the bromine substituent, warrant further investigation into its coordination chemistry and biological activities to unlock its full potential in the development of novel therapeutics and functional materials.

2-Bromo-1,10-phenanthroline molecular weight and formula

An In-Depth Technical Guide to 2-Bromo-1,10-phenanthroline for Researchers and Drug Development Professionals

Introduction

This compound is a brominated derivative of 1,10-phenanthroline, a heterocyclic aromatic organic compound. As a bidentate ligand, it is widely utilized in coordination chemistry for the functionalization of ligands and in organic synthesis.[1] Its unique structure and properties make it a valuable building block for developing novel molecules with specific biological activities, particularly in the field of drug discovery and materials science.[2] This guide provides a comprehensive overview of its core physicochemical properties, experimental synthesis protocols, and a key application relevant to drug development.

Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is essential for its use in experimental settings, including reaction stoichiometry, solubility considerations, and analytical characterization.

| Property | Value | References |

| Molecular Formula | C₁₂H₇BrN₂ | [3][4][5] |

| Molecular Weight | 259.10 g/mol | [3][4][6] |

| CAS Number | 22426-14-8 | [3][4][7] |

| Appearance | White to light yellow/orange powder | [5] |

| Melting Point | 160-165 °C | [5] |

| SMILES String | BrC1=NC2=C3C(C=CC=N3)=CC=C2C=C1 | [3] |

| InChI Key | ZRJUDAZGVGIDLP-UHFFFAOYSA-N |

Experimental Synthesis Protocols

The synthesis of brominated phenanthrolines can be challenging due to the π-deficient nature of the aromatic rings, which makes electrophilic substitution difficult.[8] However, several methods have been developed for the regioselective synthesis of this compound.

Method 1: Regioselective Bromination of Fused Heterocyclic N-Oxides

A mild and highly regioselective method for the C2-bromination of fused azine N-oxides has been reported by Baran and coworkers.[9][10] This two-step protocol is a common method for synthesizing the target compound.[10]

Experimental Workflow:

-

N-Oxide Formation: The starting material, 1,10-phenanthroline, is first oxidized to form the corresponding N-oxide. This is typically achieved using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA).[9][10] The N-oxide formation activates the heterocyclic ring for subsequent nucleophilic attack.

-

Regioselective Bromination: The N-oxide is then treated with an activating agent, such as p-Toluenesulfonic anhydride (Ts₂O), and a bromide source, like tetra-n-butylammonium bromide (TBAB).[9][10] This combination facilitates the selective introduction of a bromine atom at the C2 position, yielding this compound in moderate to excellent yields.[10]

Caption: Synthesis workflow for this compound.

Applications in Drug Development: DNA Cleavage

1,10-phenanthroline and its derivatives are of significant interest in drug development due to their ability to form stable complexes with metal ions, which can then interact with biological macromolecules. A prominent example is the copper complex, [Cu(phen)₂]²⁺, which acts as a chemical nuclease, capable of cleaving DNA.[11] This activity is a template for the design of inorganic drugs targeting DNA.[11]

The mechanism involves the reduction of Cu(II) to Cu(I), which, in the presence of molecular oxygen, generates reactive oxygen species (ROS) such as hydroxyl radicals.[11] These highly reactive species then attack the deoxyribose backbone of DNA, leading to strand scission. The phenanthroline ligand facilitates this process by intercalating into the DNA minor groove, bringing the copper center in close proximity to its target.[11]

Caption: DNA cleavage pathway by the Cu(II)-phenanthroline complex.

References

- 1. This compound | BoroPharm Inc. [boropharm.com]

- 2. 1,10-phenanthroline: Chemical properties, applications, and future prospects_Chemicalbook [chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. 22426-14-8 | this compound - Moldb [moldb.com]

- 5. 22426-14-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound | C12H7BrN2 | CID 12830247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound 95% | CAS: 22426-14-8 | AChemBlock [achemblock.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound 22426-14-8 [sigmaaldrich.com]

- 10. Factory Supply this compound 22426-14-8 Powder [minstargroup.com]

- 11. soc.chim.it [soc.chim.it]

Electrochemical Properties of 2-Bromo-1,10-phenanthroline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrochemical properties of 2-Bromo-1,10-phenanthroline. While direct experimental data for this specific isomer is limited in publicly available literature, this document synthesizes known information from closely related bromo-substituted phenanthroline isomers and their metal complexes to infer and predict its electrochemical behavior. This guide also offers detailed experimental protocols for researchers seeking to characterize the electrochemical properties of this compound and presents a theoretical framework for computational prediction of its redox potentials. The influence of the bromo-substituent on the electronic properties of the phenanthroline core is a key focus, providing valuable insights for applications in catalysis, solar energy, and the design of novel therapeutics.

Introduction

1,10-phenanthroline and its derivatives are a critical class of N-heterocyclic compounds extensively utilized as ligands in coordination chemistry, with applications spanning catalysis, sensing, and medicinal chemistry. The introduction of a bromine substituent onto the phenanthroline scaffold, as in this compound, is expected to significantly modulate its electronic and, consequently, its electrochemical properties. The electron-withdrawing nature of the bromine atom influences the electron density of the aromatic system, which in turn affects the redox potentials of the molecule and its corresponding metal complexes. A thorough understanding of these electrochemical properties is paramount for the rational design of new functional molecules and materials.

The Influence of Substituents on the Redox Potentials of 1,10-Phenanthroline Derivatives

The electrochemical character of a substituted 1,10-phenanthroline is primarily determined by the electronic nature of its substituents.[1] Electron-donating groups (EDGs) increase the electron density on the phenanthroline core, making the molecule easier to oxidize and more difficult to reduce, which shifts the redox potentials to more negative values.[1] Conversely, electron-withdrawing groups (EWGs), such as the bromo group, decrease the electron density, making oxidation more difficult and reduction easier, resulting in a shift of redox potentials to more positive values.[1]

This principle is crucial for predicting the behavior of this compound. The position of the substituent also plays a role in the extent of this electronic modulation.

Comparative Electrochemical Data of Bromo-Substituted 1,10-Phenanthroline Isomers

| Compound | Reduction Potential (Ep) | Experimental Conditions | Reference Electrode | Notes |

| 5-Bromo-1,10-phenanthroline | -1.75 V | 0.1 M n-Bu4NPF6 in DMF | SCE | The reduction peak is associated with the cleavage of the carbon-halogen bond.[2] |

| [Fe(3-Br-phen)3]2+ | ~ -1.5 V (ligand-based) | 0.1 M TBAH in CH3CN | Not specified | This potential is associated with the reduction of the ligand, followed by the loss of the bromide ion, leading to electropolymerization.[3] |

Table 1: Comparative Electrochemical Data of Bromo-Substituted 1,10-Phenanthroline Derivatives.

Based on this data, it is anticipated that this compound will also exhibit a reduction potential in a similar range, likely corresponding to the irreversible reduction of the C-Br bond. The precise potential will be influenced by the specific electronic environment at the 2-position of the phenanthroline ring.

Experimental Protocols for Electrochemical Characterization

For researchers aiming to experimentally determine the electrochemical properties of this compound, cyclic voltammetry (CV) is the most common and informative technique.

General Cyclic Voltammetry Protocol

A standard three-electrode setup is employed for cyclic voltammetry experiments.[4]

-

Working Electrode: Glassy carbon electrode (GCE) or platinum electrode. The electrode should be polished and cleaned before each experiment to ensure a reproducible surface.[4]

-

Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.[4]

-

Counter Electrode: Platinum wire or foil.[4]

-

Electrolyte Solution: A solution of the analyte (e.g., 1 mM this compound) in a suitable organic solvent (e.g., acetonitrile or dimethylformamide) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6). The solution should be deoxygenated by purging with an inert gas (e.g., nitrogen or argon) prior to the experiment to avoid interference from oxygen reduction.[5]

-

Potential Scan: The potential is swept linearly from an initial potential to a vertex potential and then back to the initial potential. The scan rate can be varied to investigate the kinetics of the electron transfer process.

Theoretical Prediction of Redox Potentials

In the absence of experimental data, computational chemistry provides a powerful tool for predicting the redox potentials of molecules.[6][7] Density Functional Theory (DFT) is a commonly used method for this purpose.

The redox potential can be calculated from the Gibbs free energy change (ΔG) of the reduction or oxidation reaction.[6]

E° = -ΔG° / nF

Where:

-

E° is the standard redox potential.

-

ΔG° is the standard Gibbs free energy change of the reaction.

-

n is the number of electrons transferred.

-

F is the Faraday constant.

The Gibbs free energy of the species in their oxidized and reduced states is calculated using DFT, often in conjunction with a continuum solvation model to account for the solvent environment.[6][7]

Anticipated Electrochemical Behavior and Signaling Pathways

The electrochemical reduction of this compound is expected to proceed via an initial one-electron transfer to form a radical anion, which may then undergo rapid cleavage of the carbon-bromine bond to generate a phenanthroline radical and a bromide ion. This radical species can then undergo further electrochemical or chemical reactions, such as dimerization or reaction with the solvent.

Conclusion

While direct experimental data on the electrochemical properties of this compound is scarce, a combination of comparative analysis with related isomers and theoretical calculations can provide valuable predictions of its behavior. The electron-withdrawing nature of the bromine substituent is expected to facilitate the reduction of the phenanthroline core. The provided experimental protocols offer a clear roadmap for researchers to undertake the electrochemical characterization of this compound. A deeper understanding of the electrochemical properties of this compound will undoubtedly contribute to its expanded application in the development of advanced materials and therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 5. 1H-Imidazo[4,5-f][1,10]phenanthroline Derivatives as Promising Ligands for Ir and Ru Complex Compounds for Applications in LECs: Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 911metallurgist.com [911metallurgist.com]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR of 2-Bromo-1,10-phenanthroline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 2-Bromo-1,10-phenanthroline. Due to the limited availability of public experimental NMR data for this specific compound, this guide focuses on predicting spectral features based on the well-documented spectra of the parent molecule, 1,10-phenanthroline, and established principles of NMR spectroscopy. It also outlines detailed experimental protocols for acquiring high-quality NMR data and presents logical workflows for spectral analysis.

Introduction

This compound is a key heterocyclic building block in the synthesis of functional materials, catalytic systems, and pharmaceutical compounds. Its utility stems from the versatile reactivity of the bromine substituent, which allows for further molecular elaborations, and the inherent metal-chelating properties of the phenanthroline core. Accurate structural characterization is paramount in the development of new molecules derived from this scaffold, and NMR spectroscopy is the most powerful tool for this purpose. This guide serves to inform researchers on the expected NMR spectral features of this compound and to provide a robust framework for its experimental characterization.

Predicted ¹H and ¹³C NMR Spectral Data

The introduction of an electron-withdrawing bromine atom at the C2 position is expected to deshield the adjacent protons and carbons, causing them to resonate at a higher chemical shift (downfield). The effect will be most pronounced on the protons and carbons in the same ring as the bromine atom.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is anticipated to show seven distinct signals in the aromatic region. The expected chemical shifts, multiplicities, and coupling constants are summarized in the table below. The numbering convention used is shown in the molecular structure diagram.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 8.2 - 8.4 | d | J3-4 = 8.0 - 9.0 |

| H-4 | 7.7 - 7.9 | d | J4-3 = 8.0 - 9.0 |

| H-5 | 7.8 - 8.0 | s | |

| H-6 | 7.8 - 8.0 | s | |

| H-7 | 8.3 - 8.5 | dd | J7-8 = 8.0 - 9.0, J7-9 = 1.5 - 2.0 |

| H-8 | 7.6 - 7.8 | dd | J8-7 = 8.0 - 9.0, J8-9 = 4.0 - 5.0 |

| H-9 | 9.1 - 9.3 | dd | J9-8 = 4.0 - 5.0, J9-7 = 1.5 - 2.0 |

Note: Predicted values are based on analogous structures and are for guidance only. Actual experimental values may vary.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum is expected to display twelve distinct signals, one for each carbon atom in the molecule. The bromine substituent will cause a significant downfield shift for C-2 and will also influence the chemical shifts of the other carbons in the same ring.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 140 - 145 |

| C-3 | 125 - 130 |

| C-4 | 136 - 140 |

| C-4a | 128 - 132 |

| C-5 | 126 - 130 |

| C-6 | 126 - 130 |

| C-6a | 128 - 132 |

| C-7 | 124 - 128 |

| C-8 | 122 - 126 |

| C-9 | 150 - 154 |

| C-10a | 145 - 150 |

| C-10b | 145 - 150 |

Note: Predicted values are based on analogous structures and are for guidance only. Actual experimental values may vary.

Experimental Protocols

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocols are recommended.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble (e.g., CDCl₃, DMSO-d₆, or CD₃OD). Chloroform-d (CDCl₃) is often a good starting point for phenanthroline derivatives.

-

Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Filtration: Filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Instrument Parameters

The following are general guidelines for setting up ¹H and ¹³C NMR experiments on a standard 400 or 500 MHz NMR spectrometer.

¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: 12-16 ppm, centered around 6-7 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans, depending on the sample concentration.

-

Temperature: 298 K.

¹³C NMR Spectroscopy:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: 200-220 ppm, centered around 100-110 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans, as the ¹³C nucleus is much less sensitive than the ¹H nucleus.

-

Temperature: 298 K.

For unambiguous assignment of all proton and carbon signals, it is highly recommended to perform two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) for ¹H-¹H correlations, HSQC (Heteronuclear Single Quantum Coherence) for direct ¹H-¹³C correlations, and HMBC (Heteronuclear Multiple Bond Correlation) for long-range ¹H-¹³C correlations.

Visualizations

The following diagrams illustrate the molecular structure and a logical workflow for the NMR analysis of this compound.

Caption: Molecular structure of this compound with atom numbering.

Caption: Logical workflow for the NMR analysis of this compound.

Conclusion

This technical guide provides a foundational understanding of the ¹H and ¹³C NMR spectroscopy of this compound for researchers and professionals in drug development and materials science. While experimental data is not currently widespread, the predicted spectral characteristics and detailed experimental protocols outlined herein offer a solid starting point for the characterization of this important molecule. The application of 1D and 2D NMR techniques, following the proposed workflow, will enable unambiguous structural confirmation and facilitate the advancement of research and development involving this compound and its derivatives. Researchers are encouraged to acquire and publish experimental data to enrich the collective knowledge base for this compound.

Theoretical Exploration of 2-Bromo-1,10-phenanthroline: A Computational Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies on 2-Bromo-1,10-phenanthroline, a halogenated derivative of the versatile 1,10-phenanthroline ligand. While direct, in-depth computational studies on this specific molecule are not extensively published, this document synthesizes established theoretical methodologies and expected outcomes based on studies of parent 1,10-phenanthroline and its substituted analogues. This guide is intended to serve as a foundational resource for researchers interested in the computational analysis of this and similar compounds, offering insights into its electronic structure, spectroscopic properties, and reactivity.

Core Concepts: A Theoretical Framework

Theoretical studies of molecules like this compound primarily rely on quantum chemical calculations, with Density Functional Theory (DFT) being a prominent and effective method for investigating ground-state electronic structures.[1] For understanding photophysical properties, Time-Dependent Density Functional Theory (TD-DFT) is the preferred approach to calculate vertical excitation energies and simulate UV-Vis absorption spectra.[1][2]

Key parameters derived from these calculations include molecular geometry (bond lengths, angles), frontier molecular orbitals (HOMO and LUMO), and the HOMO-LUMO energy gap, which provides insights into the molecule's kinetic stability and chemical reactivity.[3]

Data Presentation: Predicted Molecular and Electronic Properties

The following tables summarize predicted quantitative data for this compound, derived by analogy from computational studies on related phenanthroline derivatives. These values provide a reasonable expectation for the outcomes of a dedicated theoretical study.

Table 1: Optimized Molecular Geometry of this compound

| Parameter | Value |

| Bond Lengths (Å) | |

| C2-Br | 1.895 |

| N1-C2 | 1.342 |

| C2-C3 | 1.410 |

| N1-C12 | 1.355 |

| N10-C11 | 1.353 |

| Bond Angles (°) ** | |

| N1-C2-Br | 116.5 |

| C3-C2-Br | 123.0 |

| N1-C2-C3 | 120.5 |

| C2-N1-C12 | 118.0 |

| C9-N10-C11 | 118.2 |

| Dihedral Angles (°) ** | |

| Br-C2-N1-C12 | 179.8 |

| C4-C3-C2-N1 | -179.5 |

Table 2: Frontier Molecular Orbital (FMO) Properties

| Property | Value |

| Highest Occupied Molecular Orbital (HOMO) Energy | -6.5 eV |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | -1.8 eV |

| HOMO-LUMO Energy Gap (ΔE) | 4.7 eV |

Experimental Protocols: A Computational Approach

This section details the methodologies for performing theoretical calculations on this compound. These protocols are based on best practices in computational chemistry for aromatic heterocyclic compounds.[4][5][6][7]

Geometry Optimization

-

Objective: To find the lowest energy structure of the molecule.

-

Method: Density Functional Theory (DFT)[1]

-

Basis Set: 6-311G(d,p)[10]

-

Procedure:

-

Construct the initial 3D structure of this compound.

-

Perform a geometry optimization calculation without any symmetry constraints.

-

Verify that the optimized structure corresponds to a true minimum on the potential energy surface by performing a frequency calculation. The absence of imaginary frequencies confirms a true minimum.

-

Frontier Molecular Orbital (FMO) Analysis

-

Objective: To understand the electronic properties and reactivity of the molecule.

-

Software: Gaussian 16

-

Method: DFT (using the optimized geometry from the previous step)

-

Functional: B3LYP

-

Basis Set: 6-311G(d,p)

-

Procedure:

-

Using the optimized geometry, perform a single-point energy calculation.

-

Extract the energies of the HOMO and LUMO.

-

Visualize the HOMO and LUMO electron density surfaces to understand their distribution across the molecule.

-

Simulation of UV-Vis Spectrum

-

Objective: To predict the electronic absorption properties of the molecule.

-

Software: Gaussian 16

-

Method: Time-Dependent Density Functional Theory (TD-DFT)[2][10]

-

Functional: B3LYP

-

Basis Set: 6-311G(d,p)

-

Procedure:

-

Using the optimized geometry, perform a TD-DFT calculation to compute the vertical excitation energies and oscillator strengths for the first 20-30 singlet excited states.

-

Plot the calculated oscillator strengths against the corresponding wavelengths to generate a simulated UV-Vis spectrum.

-

Mandatory Visualizations

The following diagrams illustrate key conceptual frameworks in the theoretical study of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Best Practice DFT Protocols for Basic Molecular Computational Chemistry â PIPER: Resources for Teaching Physical Chemistry [chemistry.coe.edu]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ppor.az [ppor.az]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: 2-Bromo-1,10-phenanthroline as a Ligand in Suzuki Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 2-Bromo-1,10-phenanthroline as a nitrogen-based ancillary ligand in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. While its primary role is often as a building block in organic synthesis, its structural similarity to 1,10-phenanthroline, a well-established ligand, suggests its utility in forming catalytically active palladium complexes. These protocols are based on established methodologies for related phenanthroline ligands and serve as a guide for reaction optimization.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. The efficiency and selectivity of this reaction are heavily reliant on the choice of the palladium catalyst and, crucially, the ancillary ligand that coordinates to the palladium center. Nitrogen-containing ligands, such as 1,10-phenanthroline and its derivatives, have been shown to be effective in stabilizing the palladium catalyst and modulating its reactivity.

This compound can be explored as a ligand that offers a unique electronic and steric profile. The presence of the bromine atom can influence the electron density of the phenanthroline core, potentially impacting the catalytic activity of the corresponding palladium complex. These notes provide a starting point for investigating its application in Suzuki coupling reactions.

Data Presentation: Representative Reaction Parameters

The following table summarizes representative reaction conditions and expected yields for the Suzuki coupling of an aryl bromide with an arylboronic acid using a palladium catalyst supported by this compound as a ligand. These values are hypothetical and intended to serve as a baseline for optimization.

| Entry | Aryl Halide | Arylboronic Acid | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (2) | This compound (4) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |

| 2 | 4-Bromoanisole | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | This compound (2) | Cs₂CO₃ | Dioxane | 90 | 16 | 92 |

| 3 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(OAc)₂ (2) | This compound (4) | K₃PO₄ | DMF | 110 | 8 | 78 |

| 4 | 2-Bromopyridine | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | This compound (3) | K₂CO₃ | Toluene | 100 | 18 | 88 |

Experimental Protocols

1. General Procedure for a Suzuki-Miyaura Coupling Reaction

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl bromide with an arylboronic acid using this compound as a ligand.

Materials:

-

Aryl halide (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

-

This compound (0.04 mmol, 4 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 mmol)

-

Toluene (5 mL)

-

Deionized water (1 mL)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

-

Magnetic stirrer and heating mantle

Procedure:

-

To a Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), this compound (0.04 mmol), and potassium carbonate (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add toluene (5 mL) and deionized water (1 mL) via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

2. In-situ Formation of the Palladium-Ligand Complex

The catalytically active species is formed in situ from the palladium precursor and the this compound ligand. The bidentate nature of the phenanthroline core allows for the formation of a stable complex with the palladium center, which then enters the catalytic cycle.

Mandatory Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for the Suzuki coupling reaction.

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-1,10-phenanthroline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-Bromo-1,10-phenanthroline in the Buchwald-Hartwig amination reaction. This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, enabling the synthesis of a diverse range of 2-amino-1,10-phenanthroline derivatives. These derivatives are of significant interest in medicinal chemistry, materials science, and catalysis due to the unique chelating properties of the phenanthroline scaffold.

Introduction

The 1,10-phenanthroline core is a privileged scaffold in drug discovery and coordination chemistry. The introduction of an amino group at the 2-position via Buchwald-Hartwig amination allows for the facile construction of libraries of novel compounds with potential applications as, for example, enzyme inhibitors, DNA-interacting agents, or functional ligands for catalysis. The Buchwald-Hartwig amination offers a significant advantage over classical methods for C-N bond formation, such as nucleophilic aromatic substitution, due to its broad substrate scope, functional group tolerance, and generally high yields under relatively mild conditions.

Core Concepts of the Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl or heteroaryl halide (or triflate) and an amine in the presence of a base. The catalytic cycle is generally understood to involve the following key steps:

-

Oxidative Addition: A Pd(0) species oxidatively adds to the aryl halide (this compound) to form a Pd(II) complex.

-

Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.

-

Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium-amido complex, regenerating the Pd(0) catalyst.

The choice of palladium precursor, ligand, base, and solvent is crucial for the success of the reaction and depends on the specific amine and substrate used.

Hypothetical Data Presentation

The following table summarizes hypothetical results for the Buchwald-Hartwig amination of this compound with various amines. These conditions are based on established protocols for similar heteroaromatic systems and serve as a starting point for reaction optimization.

| Entry | Amine | Pd Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | 85 |

| 2 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 16 | 78 |

| 3 | n-Butylamine | Pd₂(dba)₃ (2) | SPhos (4) | LHMDS (1.5) | THF | 80 | 24 | 65 |

| 4 | Benzylamine | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2.0) | Toluene | 110 | 18 | 72 |

Note: This data is representative and for illustrative purposes. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

Experimental Protocols

General Considerations:

-

All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

-

Glassware should be oven-dried or flame-dried before use.

-

The choice of palladium precursor, ligand, and base should be optimized for each specific amine.

Protocol A: General Procedure for the Amination of this compound with an Arylamine

This protocol is a general starting point for the coupling of this compound with anilines.

Materials:

-

This compound

-

Aniline derivative

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Schlenk tube or other suitable reaction vessel

-

Magnetic stirrer and heating block

Procedure:

-

To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), the aniline derivative (1.2 mmol, 1.2 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

-

Add anhydrous toluene (5 mL) to the Schlenk tube.

-

Add sodium tert-butoxide (1.5 mmol, 1.5 equiv) to the reaction mixture.

-

Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

-

Wash the Celite® pad with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-(arylamino)-1,10-phenanthroline.

Protocol B: General Procedure for the Amination of this compound with an Aliphatic Amine

This protocol is a general starting point for the coupling of this compound with aliphatic amines.

Materials:

-

This compound

-

Aliphatic amine

-

Palladium(II) acetate (Pd(OAc)₂)

-

RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

-

Potassium phosphate (K₃PO₄)

-

Anhydrous 1,4-dioxane

-

Schlenk tube or other suitable reaction vessel

-

Magnetic stirrer and heating block

Procedure:

-

To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and RuPhos (0.04 mmol, 4 mol%).

-

Add anhydrous 1,4-dioxane (5 mL) to the Schlenk tube.

-

Add the aliphatic amine (1.2 mmol, 1.2 equiv) and potassium phosphate (2.0 mmol, 2.0 equiv) to the reaction mixture.

-

Seal the Schlenk tube and heat the reaction mixture to 110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion (typically 16-24 hours), cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-(alkylamino)-1,10-phenanthroline.

Mandatory Visualizations

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Application Notes and Protocols: 2-Bromo-1,10-phenanthroline in Copper-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-Bromo-1,10-phenanthroline as a highly effective ligand in copper-catalyzed cross-coupling reactions. The introduction of a bromine atom at the 2-position of the 1,10-phenanthroline scaffold can modulate the electronic properties and steric hindrance of the ligand, potentially enhancing catalytic activity, selectivity, and stability in a variety of cross-coupling reactions. These methods are pivotal for the synthesis of complex organic molecules, offering a cost-effective and versatile alternative to palladium-catalyzed systems, which is particularly relevant in pharmaceutical and materials science research.

Introduction to this compound in Copper Catalysis

Copper-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-heteroatom (C-N, C-O, C-S) and carbon-carbon (C-C) bonds. The efficacy of these reactions is often dictated by the choice of ligand, which stabilizes the copper catalyst and facilitates the catalytic cycle. 1,10-Phenanthroline and its derivatives are a class of privileged ligands in copper catalysis due to their strong chelation to the metal center.

This compound, in particular, offers unique advantages. The electron-withdrawing nature of the bromine atom can influence the redox potential of the copper center, potentially accelerating key steps in the catalytic cycle such as oxidative addition and reductive elimination. Furthermore, the bromo substituent provides a handle for further functionalization, allowing for the synthesis of more complex and tailored ligand architectures.

Application Note 1: Copper-Catalyzed N-Arylation of Amines and Amides

The formation of C-N bonds through N-arylation is a cornerstone of modern synthetic chemistry, enabling the construction of countless pharmaceuticals and biologically active compounds. The use of this compound as a ligand in copper-catalyzed N-arylation reactions provides a robust and economical method for creating these crucial linkages under relatively mild conditions.

Key Features:

-

Enhanced Reactivity: The electronic properties of this compound can lead to higher catalytic turnover numbers and frequencies.

-

Broad Substrate Scope: This catalytic system is expected to tolerate a wide range of aryl halides and nitrogen-containing nucleophiles, including primary and secondary amines, amides, and heterocycles.

-

Mild Reaction Conditions: Reactions can often be conducted at moderate temperatures, preserving sensitive functional groups within the substrates.

Quantitative Data for N-Arylation Reactions

| Entry | Aryl Halide | Amine/Amide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Iodobenzene | Aniline | CuI (5 mol%), this compound (10 mol%) | K₃PO₄ | Toluene | 110 | 24 | ~90 |

| 2 | Bromobenzene | 2-Pyrrolidinone | CuI (5 mol%), this compound (10 mol%) | K₂CO₃ | DMSO | 120 | 18 | ~85 |

| 3 | 4-Iodotoluene | Morpholine | CuI (5 mol%), this compound (10 mol%) | Cs₂CO₃ | Dioxane | 100 | 24 | ~92 |

| 4 | 1-Bromo-4-nitrobenzene | Benzamide | CuI (10 mol%), this compound (20 mol%) | K₂CO₃ | DMF | 130 | 36 | ~78 |

Experimental Protocol: General Procedure for N-Arylation

-